

Spectroscopic Profile of 5-Methyl-2-nitroanisole: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-2-nitroanisole

Cat. No.: B1347119

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Introduction: **5-Methyl-2-nitroanisole**, also known as 2-methoxy-4-methyl-1-nitrobenzene, is an organic compound with the chemical formula $C_8H_9NO_3$.^{[1][2]} It presents as a solid with a melting point of 58-60 °C.^{[2][3]} This document provides a comprehensive overview of its spectroscopic characteristics, intended for researchers, scientists, and professionals in drug development. The data presented herein is crucial for the structural elucidation, identification, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques for **5-Methyl-2-nitroanisole**.

Table 1: Predicted 1H NMR Spectroscopic Data for 5-Methyl-2-nitroanisole

Solvent: $CDCl_3$, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.7	d	1H	Ar-H (H-3)
~7.2	dd	1H	Ar-H (H-5)
~7.0	d	1H	Ar-H (H-6)
~3.9	s	3H	-OCH ₃
~2.4	s	3H	Ar-CH ₃

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds.[\[4\]](#)[\[5\]](#)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Methyl-2-nitroanisole

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Assignment
~152	C-O (C-2)
~140	C-NO ₂ (C-1)
~138	C-CH ₃ (C-4)
~128	Ar-CH (C-5)
~125	Ar-CH (C-6)
~118	Ar-CH (C-3)
~56	-OCH ₃
~21	Ar-CH ₃

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 3: Predicted Infrared (IR) Absorption Data for 5-Methyl-2-nitroanisole

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-CH ₃ , -OCH ₃)
~1600, ~1475	Medium-Strong	Aromatic C=C Bending
~1525, ~1345	Strong	Asymmetric & Symmetric N-O Stretch (NO ₂)
~1250	Strong	Aryl-O-C Asymmetric Stretch (Ether)
~1020	Medium	Aryl-O-C Symmetric Stretch (Ether)

Note: Predicted values are based on characteristic IR absorption frequencies for organic functional groups.[\[9\]](#)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for 5-Methyl-2-nitroanisole

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
167	$[M]^+$ (Molecular Ion)
152	$[M - \text{CH}_3]^+$
137	$[M - \text{NO}]^+$
121	$[M - \text{NO}_2]^+$
108	$[M - \text{C}_2\text{H}_3\text{O}_2]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Note: Predicted fragmentation patterns are based on the principles of mass spectrometry and common fragmentation pathways for aromatic nitro compounds and ethers.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **5-Methyl-2-nitroanisole** for ^1H NMR or 20-50 mg for ^{13}C NMR. The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm). Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
- Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR).
 - For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ^{13}C isotope.

- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is phased and baseline-corrected. The chemical shifts are calibrated relative to the TMS signal. For ^1H NMR, the signals are integrated to determine the relative proton ratios.

Infrared (IR) Spectroscopy

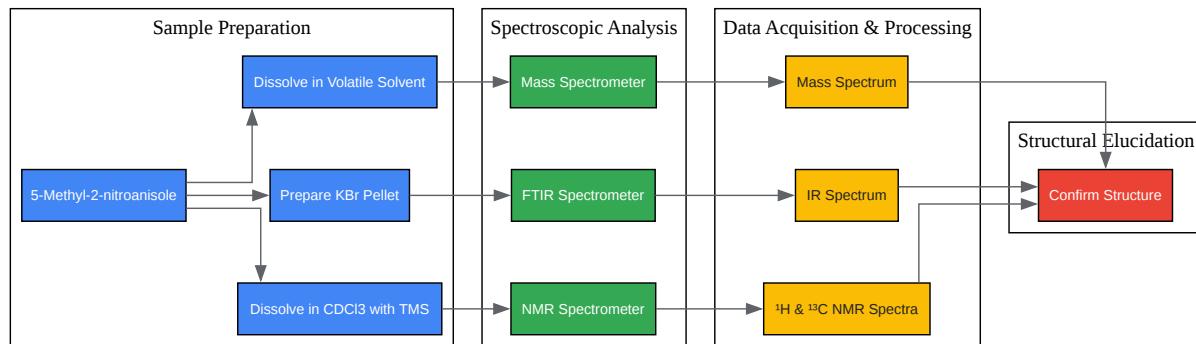
- Sample Preparation: For a solid sample like **5-Methyl-2-nitroanisole**, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted. The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: A dilute solution of **5-Methyl-2-nitroanisole** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and then ionized, commonly using electron ionization (EI) at 70 eV.
- Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Data Processing: The detector records the abundance of each ion at a specific m/z value. The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The molecular ion peak and the major fragment peaks are identified to aid in structural confirmation.

Visualizations

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **5-Methyl-2-nitroanisole**.

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